1-Butyl-3-(2,4-difluorophenyl)thiourea

Description

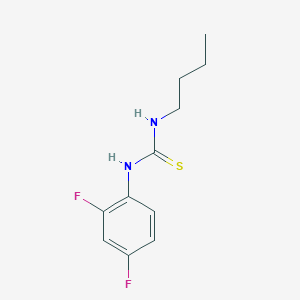

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-butyl-3-(2,4-difluorophenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2S/c1-2-3-6-14-11(16)15-10-5-4-8(12)7-9(10)13/h4-5,7H,2-3,6H2,1H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKDUYZRHDMECD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=S)NC1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 1 Butyl 3 2,4 Difluorophenyl Thiourea

General Synthetic Routes for N,N'-Disubstituted Thioureas

The construction of the thiourea (B124793) backbone can be achieved through several reliable methodologies. The choice of method often depends on the availability of starting materials, desired substitution pattern (symmetrical or unsymmetrical), and scalability.

Isothiocyanate-Amine Condensation Reactions

The most prevalent and straightforward method for synthesizing unsymmetrical N,N'-disubstituted thioureas is the condensation reaction between an isothiocyanate and a primary or secondary amine. mdpi.combibliomed.org This reaction is typically high-yielding and proceeds under mild conditions. For the synthesis of 1-Butyl-3-(2,4-difluorophenyl)thiourea, two primary pathways exist:

Pathway A: Reaction of 2,4-difluorophenyl isothiocyanate with n-butylamine.

Pathway B: Reaction of butyl isothiocyanate with 2,4-difluoroaniline.

The reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group, followed by proton transfer to form the stable thiourea product. The reaction is often carried out in a suitable solvent such as acetone (B3395972), dichloromethane (B109758), or ethanol (B145695) at room temperature. bibliomed.organalis.com.my

Table 1: Representative Solvents for Isothiocyanate-Amine Condensation

| Solvent | Typical Reaction Time | Typical Yield Range |

| Acetone | 15 hours | High |

| Dichloromethane | 24-28 hours | 63-95% |

| Ethanol | 22 hours | Moderate to High |

Approaches Involving Acyl Chlorides or Acid Chlorides and Thiocyanate (B1210189) Salts

Development of Pathways for Unsymmetrical Thiourea Architectures

The development of one-pot syntheses for unsymmetrical thioureas has gained significant attention to improve efficiency and reduce waste. One such method involves the reaction of two different amines with carbon disulfide. nih.gov This process is thought to proceed through the transient formation of dithiocarbamates and isothiocyanates. mdpi.com By carefully controlling the reaction conditions and the order of addition of the amines, unsymmetrical thioureas can be selectively synthesized. For instance, a concise and versatile method for constructing unsymmetrical thioureas from various secondary and primary amines with carbon disulfide has been achieved in DMSO without the need for additional reagents. nih.gov

Strategic Incorporation of Butyl and 2,4-Difluorophenyl Moieties

The synthesis of this compound requires the strategic selection of starting materials to introduce the n-butyl and 2,4-difluorophenyl groups onto the thiourea core.

Via 2,4-Difluorophenyl Isothiocyanate: The most direct approach involves the reaction of commercially available or synthesized 2,4-difluorophenyl isothiocyanate with n-butylamine. The fluorine atoms on the phenyl ring are electron-withdrawing, which can enhance the electrophilicity of the isothiocyanate carbon, potentially facilitating a rapid reaction.

Via Butyl Isothiocyanate: Alternatively, butyl isothiocyanate can be reacted with 2,4-difluoroaniline. The nucleophilicity of the aniline (B41778) may be slightly reduced due to the electron-withdrawing fluorine atoms, but the reaction is still expected to proceed efficiently.

The choice between these two pathways is often dictated by the commercial availability and cost of the respective isothiocyanate and amine starting materials.

Reaction Condition Optimization and Yield Enhancement in Thiourea Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired thiourea product. Key parameters that can be adjusted include:

Solvent: The choice of solvent can influence the reaction rate and solubility of reactants and products. Aprotic solvents like dichloromethane and acetone are commonly used.

Temperature: Most isothiocyanate-amine condensations proceed readily at room temperature. However, gentle heating may be employed to accelerate the reaction if one of the reactants is less reactive.

Stoichiometry: Using a slight excess of one of the reactants can help to drive the reaction to completion, but may require more extensive purification. Equimolar amounts are typically used.

Catalyst: While often not necessary, a base can be used to deprotonate the amine and increase its nucleophilicity.

Table 2: Effect of Reactant Concentration on Yield (Illustrative)

| Thiourea Loading | Product Yield | Byproduct Formation |

| Equimolar | Excellent | Minimal |

| Reduced (50%) | Lower | Symmetrical thioether |

| Higher Concentration | Reduced | Disulfide byproduct |

Note: This data is illustrative and based on general findings in thiourea synthesis. researchgate.net

Application of this compound as a Synthon in Heterocylization Reactions

Thiourea derivatives are valuable synthons for the construction of various heterocyclic compounds, owing to the reactive nature of the thiocarbonyl group and the adjacent nitrogen atoms. This compound can serve as a precursor for the synthesis of biologically active heterocycles such as thiazoles and pyrimidines.

Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis is a classic method where a thiourea reacts with an α-haloketone to form a 2-aminothiazole (B372263) derivative. bepls.comorganic-chemistry.org In this context, this compound could react with various α-haloketones to produce a library of 2-(butylamino)-thiazoles with a 2,4-difluorophenyl substituent at the 3-position.

Pyrimidine (B1678525) Synthesis: Thioureas can also be used in the synthesis of pyrimidine derivatives. For example, chalcones can be cyclized with thiourea in the presence of a base to yield dihydropyrimidine-2-thiones. this compound could potentially be employed in similar reactions to generate novel pyrimidine-based structures.

The presence of the butyl and 2,4-difluorophenyl groups can impart specific physicochemical properties to the resulting heterocyclic compounds, influencing their biological activity and potential therapeutic applications.

Advanced Structural Characterization and Analysis of 1 Butyl 3 2,4 Difluorophenyl Thiourea

Molecular Conformation and Tautomeric Considerations within the Thiourea (B124793) Framework

The structural landscape of N,N'-disubstituted thioureas, including 1-Butyl-3-(2,4-difluorophenyl)thiourea, is defined by two primary phenomena: tautomerism and conformational isomerism. Thiourea derivatives can theoretically exist in two tautomeric forms: the thione form [SC(NHR)2] and the thiol form [HS-C(NR)=NHR]. mdpi.com However, extensive studies have shown that for most thiourea compounds in solution and in the solid state, the thione form is overwhelmingly predominant. mdpi.com

The conformational properties of the thiourea backbone are largely governed by rotation around the C–N bonds. This leads to different spatial arrangements of the substituents relative to the thiocarbonyl (C=S) group. For a disubstituted thiourea, several conformations are possible, often described using cis/trans and syn/anti nomenclature. The cis/trans descriptors relate to the orientation of the substituents on the nitrogen atoms with respect to each other across the thiourea plane, while syn/anti refers to the position of the N-H proton relative to the sulfur atom. acs.orgnih.gov

The primary conformations of interest are:

anti-anti: Both N-H protons are oriented away from the C=S bond. This conformation is often stabilized by intermolecular hydrogen bonds in the crystal lattice. acs.org

syn-syn: Both N-H protons are oriented toward the C=S bond. This conformer is typically the least stable due to steric hindrance. acs.org

syn-anti: One N-H proton is oriented toward the C=S bond, and the other is oriented away. This conformation can be stabilized by intramolecular hydrogen bonding and is often found to be the most populated in solution. acs.orgrsc.org

The specific conformation adopted by this compound is influenced by a balance of steric effects from the bulky butyl and 2,4-difluorophenyl groups, as well as electronic effects and the potential for intra- and intermolecular hydrogen bonding. nih.gov The presence of electron-withdrawing fluorine atoms on the phenyl ring can increase the acidity of the adjacent N-H proton, potentially influencing hydrogen bonding patterns and conformational preference. nih.gov

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction (SC-XRD) is a definitive technique for elucidating the precise three-dimensional atomic arrangement of a crystalline solid. rigaku.comcarleton.edu It provides accurate data on the crystal system, space group, cell dimensions, and the geometric parameters of the molecule, such as bond lengths, bond angles, and dihedral angles. carleton.edu While a specific SC-XRD study for this compound is not available in the reviewed literature, a detailed analysis of the closely related compound, 1-(2,4-Difluorophenyl)thiourea, provides significant structural insights applicable to the target molecule. nih.gov

Determination of Crystal System and Space Group

The analysis of the analog, 1-(2,4-Difluorophenyl)thiourea, revealed that it crystallizes in the monoclinic system. nih.gov The space group was determined to be P2₁/c, with an asymmetric unit consisting of two independent molecules. nih.gov

Table 1: Crystallographic Data for the Analog Compound 1-(2,4-Difluorophenyl)thiourea

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.4260 (7) |

| b (Å) | 36.908 (4) |

| c (Å) | 6.6821 (7) |

| β (°) | 100.464 (2) |

| Volume (ų) | 1558.4 (3) |

| Z | 8 |

Data sourced from a study on 1-(2,4-Difluorophenyl)thiourea. nih.gov

Elucidation of Bond Lengths, Bond Angles, and Dihedral Angles

In the crystal structure of 1-(2,4-Difluorophenyl)thiourea, the thiourea moiety (S/N/N/C) is essentially planar. nih.gov The bond lengths and angles are within the normal ranges and are comparable to other thiourea derivatives. nih.govmendeley.com The C=S double bond and the C-N bonds exhibit lengths that suggest partial double bond character due to electron delocalization across the N-C-N system.

A key structural feature is the dihedral angle between the planar thiourea group and the 2,4-difluorophenyl ring. For the two independent molecules in the asymmetric unit of the analog, these angles were found to be 78.67 (9)° and 81.71 (8)°. nih.gov This nearly perpendicular orientation minimizes steric hindrance between the thiourea core and the aromatic ring. In this compound, a similar twisted conformation would be expected.

Table 2: Selected Generic Bond Lengths and Angles in N,N'-Disubstituted Thioureas

| Bond | Typical Length (Å) | Angle | Typical Value (°) |

|---|---|---|---|

| C=S | 1.68 - 1.71 | N-C-N | 115 - 118 |

| C-N (aryl) | 1.33 - 1.37 | N-C-S | 120 - 123 |

| C-N (alkyl) | 1.33 - 1.37 | C-N-C | 122 - 126 |

| N-H | ~0.86 (X-ray) |

Values are representative and compiled from general crystallographic data. nih.govmdpi.com

Analysis of Specific Conformational Isomers (e.g., syn/anti, trans/cis)

The conformation of N,N'-disubstituted thioureas in the solid state is heavily influenced by hydrogen bonding. Typically, these molecules adopt a trans conformation with respect to the substituents on the two nitrogen atoms to minimize steric clash. The orientation of the N-H protons relative to the C=S bond (syn or anti) dictates the hydrogen bonding patterns.

In many acyl-thiourea derivatives, a strong intramolecular N-H···O hydrogen bond is observed, which stabilizes a planar, six-membered ring and a specific conformation. nih.govnih.gov For non-acylated thioureas like this compound, the packing is dominated by intermolecular hydrogen bonds, most commonly of the N-H···S type. nih.gov These interactions link molecules into dimers, chains, or sheets. The crystal structure of the analog 1-(2,4-Difluorophenyl)thiourea shows molecules linked into two-dimensional networks via N—H···S hydrogen bonds. nih.gov This arrangement favors an anti conformation of the participating N-H protons relative to the sulfur atom, allowing them to act as effective hydrogen bond donors to the sulfur atoms of neighboring molecules.

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the identity and elucidating the structural features of molecules in solution. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for characterizing organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

The ¹H and ¹³C NMR spectra of this compound are expected to show characteristic signals corresponding to the butyl group, the 2,4-difluorophenyl ring, and the thiourea moiety.

¹H NMR Spectroscopy

The proton NMR spectrum would display distinct signals for the two N-H protons, typically as broad singlets in the downfield region (δ 9.0-12.0 ppm). mdpi.commdpi.com The aromatic region would show complex multiplets for the three protons on the difluorophenyl ring, with splitting patterns influenced by both proton-proton and proton-fluorine couplings. The butyl group would present four sets of signals: a triplet for the terminal methyl group (CH₃), a multiplet (likely a sextet) for the adjacent methylene (B1212753) group (-CH₂-CH₃), another multiplet for the next methylene group (-CH₂-CH₂-N), and a triplet (or quartet, depending on coupling to N-H) for the methylene group attached to the nitrogen (N-CH₂-). researchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| N-H (Ar-NH) | 9.5 - 12.0 | Broad s |

| N-H (Bu-NH) | 8.0 - 9.5 | Broad s / t |

| Aromatic C-H | 6.8 - 8.0 | m |

| N-CH₂- | 3.4 - 3.8 | t / q |

| -CH₂-CH₂-N | 1.5 - 1.7 | m (sextet) |

| -CH₂-CH₃ | 1.3 - 1.5 | m (sextet) |

| -CH₃ | 0.9 - 1.0 | t |

Predicted values based on analogous structures. mdpi.comresearchgate.netresearchgate.net

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is characterized by a signal for the thiocarbonyl carbon (C=S) in the far downfield region, typically around δ 180-183 ppm. mdpi.comnih.gov The carbons of the 2,4-difluorophenyl ring would appear as doublets due to C-F coupling, with the carbons directly bonded to fluorine (C-2 and C-4) showing very large coupling constants (¹JCF ≈ 240-260 Hz). mdpi.com The four distinct carbons of the butyl group would appear in the upfield region (δ 13-45 ppm).

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted δ (ppm) |

|---|---|

| C=S | 180 - 183 |

| Aromatic C-F | 155 - 165 (d, ¹JCF ≈ 250 Hz) |

| Aromatic C-N | 135 - 140 |

| Aromatic C-H | 105 - 130 (some as d due to C-F coupling) |

| N-CH₂- | 40 - 45 |

| -CH₂-CH₂-N | 30 - 35 |

| -CH₂-CH₃ | 19 - 22 |

| -CH₃ | 13 - 15 |

Predicted values based on analogous structures. mdpi.commdpi.comnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a critical analytical technique for identifying the functional groups present in this compound. The vibrational frequencies observed in the FTIR spectrum correspond to the stretching and bending of specific bonds within the molecule. Analysis of analogous thiourea derivatives provides a strong basis for assigning the characteristic absorption bands. mersin.edu.trresearchgate.net

The key vibrational modes for this compound are associated with the N–H, C–H, C=S, and C–N bonds of the thiourea core, as well as vibrations from the butyl group and the difluorophenyl ring. mersin.edu.tr The N–H stretching vibrations typically appear as distinct bands in the 3100-3400 cm⁻¹ region. researchgate.netunito.it The exact position and broadening of these peaks are indicative of hydrogen bonding interactions within the crystal lattice. mersin.edu.tr Stretching vibrations for the aromatic and aliphatic C–H bonds are expected just above and below 3000 cm⁻¹, respectively. mersin.edu.tr

The thioamide region of the spectrum is particularly complex and provides a fingerprint for the thiourea moiety. This region includes contributions from C–N stretching and N–H bending. The C=S stretching vibration, a key marker for the thiourea group, typically appears in the 800-1200 cm⁻¹ range. researchgate.net

The table below summarizes the expected characteristic FTIR absorption bands for this compound based on data from related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N–H | Stretching | 3100 - 3400 |

| Aromatic C–H | Stretching | 3000 - 3100 |

| Aliphatic C–H | Stretching (CH₃, CH₂) | 2850 - 2960 |

| C=S | Stretching | 800 - 1200 |

| C–N | Stretching | 1280 - 1500 |

| C–F | Stretching | 1100 - 1300 |

| Aromatic C=C | Ring Stretching | 1450 - 1600 |

This table is interactive. Users can sort the data by clicking on the column headers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within this compound. The absorption of UV or visible light promotes valence electrons from a lower energy ground state (bonding or non-bonding orbital) to a higher energy excited state (anti-bonding orbital). tanta.edu.eg The chromophores in this molecule—the 2,4-difluorophenyl ring and the thiocarbonyl (C=S) group—are responsible for its characteristic absorption bands. ukm.myuzh.ch

The primary electronic transitions expected for this compound are π → π* and n → π*. youtube.comlibretexts.org

π → π Transitions:* These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. uzh.ch They are associated with the aromatic system of the difluorophenyl ring and the C=S double bond. These transitions typically result in strong absorption bands. libretexts.org

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the sulfur and nitrogen atoms, to a π* anti-bonding orbital of the C=S group. uzh.chyoutube.com These transitions are generally of lower energy (occur at longer wavelengths) and have lower molar absorptivity compared to π → π* transitions. uzh.ch

For thiourea derivatives, absorption bands are typically observed in the UV region. A related bis-thiourea compound, for instance, exhibits maximum absorption bands at 277 nm and 314 nm, attributed to n→π* transitions. ukm.my The presence of the difluorophenyl ring and the thiourea moiety suggests that this compound will display characteristic absorptions in a similar range.

| Transition Type | Orbitals Involved | Associated Chromophore | Expected Wavelength Region |

| π → π | π → π | Difluorophenyl ring, C=S | Shorter Wavelength UV (< 300 nm) |

| n → π | n → π | C=S, N lone pairs, S lone pair | Longer Wavelength UV (> 300 nm) |

This table is interactive. Users can sort the data by clicking on the column headers.

Solid-State Chemistry and Supramolecular Assembly

The crystal structure and packing of this compound are governed by a complex interplay of directional hydrogen bonds and other non-covalent interactions. These forces dictate the arrangement of molecules in the solid state, leading to the formation of well-defined supramolecular architectures. scispace.comresearchgate.net

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Assessment

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netscirp.org By mapping properties such as normalized contact distance (d_norm) onto the molecular surface, it is possible to identify the specific atoms involved in close contacts and the nature of these interactions. researchgate.net

The d_norm map uses a red-white-blue color scheme, where red spots indicate close contacts with distances shorter than the van der Waals radii sum (often hydrogen bonds), white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts. researchgate.net

| Interaction Type | Typical Contribution (%) | Appearance on Fingerprint Plot |

| H···H | 40 - 60% | Large, diffuse region in the middle |

| H···F/F···H | 10 - 20% | Distinct "wings" or sharp spikes |

| H···S/S···H | 5 - 15% | Characteristic spikes at longer dₑ+dᵢ |

| H···C/C···H | 5 - 15% | "Wing-like" features on either side |

This table is interactive and provides typical contribution ranges for intermolecular contacts in similar fluorinated organic molecules.

Characterization of Hydrogen Bonding Networks (N–H⋯S, N–H⋯F)

Hydrogen bonds are the primary directional forces responsible for the supramolecular assembly in crystalline this compound. scispace.com The N–H groups of the thiourea moiety act as effective hydrogen bond donors, while the electronegative sulfur and fluorine atoms serve as acceptors. nih.govnih.gov

N–H⋯S Hydrogen Bonds: This is a classic and robust interaction in thiourea chemistry. nih.govresearchgate.net The hydrogen atom from an N–H group on one molecule forms a strong hydrogen bond with the sulfur atom of a neighboring molecule. These interactions are fundamental in forming dimers and chains. scispace.com

N–H⋯F Hydrogen Bonds: The fluorine atoms on the phenyl ring are also potential hydrogen bond acceptors. nih.gov The formation of N–H⋯F bonds can link molecules in different orientations compared to the N–H⋯S bonds, contributing to the formation of more complex two- or three-dimensional networks. nih.govnih.gov

| Hydrogen Bond Type | Donor | Acceptor | Typical D···A Distance (Å) | Significance |

| N–H⋯S | N–H | S (Thiourea) | 3.2 - 3.6 | Primary motif for dimer and chain formation |

| N–H⋯F | N–H | F (Aromatic) | 2.8 - 3.2 | Cross-linking chains into sheets or networks |

This table is interactive. D···A represents the distance between the donor and acceptor atoms.

Identification of Other Non-Covalent Interactions (C–H⋯π, π⋯π Stacking, van der Waals Forces)

Beyond conventional hydrogen bonds, a variety of weaker non-covalent interactions contribute to the stability and specific arrangement of the crystal structure. researchgate.net

C–H⋯π Interactions: The electron-rich π-system of the difluorophenyl ring can act as a weak acceptor for hydrogen atoms from the C–H bonds of the butyl group or adjacent aromatic rings. These interactions help to position molecules in specific orientations. researchgate.net

π⋯π Stacking: The arrangement of aromatic rings in parallel or offset geometries allows for stabilizing π⋯π stacking interactions. researchgate.net In this compound, interactions between the electron-deficient difluorophenyl rings are possible. The introduction of fluorine atoms polarizes the ring, potentially leading to favorable offset or "polar-π" stacking arrangements rather than direct face-to-face stacking. nih.govresearchgate.net

Formation of Dimeric and Extended Supramolecular Structures in the Crystalline State

The combination of strong, directional hydrogen bonds and weaker, non-specific interactions leads to the assembly of individual molecules into higher-order supramolecular structures. nih.gov

A common motif in thiourea derivatives is the formation of a centrosymmetric dimer via a pair of N–H⋯S hydrogen bonds, creating a characteristic ring pattern. researchgate.netresearchgate.net These dimeric units can then serve as building blocks for more extended structures.

These dimers can be further linked by other hydrogen bonds, such as N–H⋯F or C–H⋯F, to form one-dimensional (1D) chains or two-dimensional (2D) sheets. scispace.comnih.govnih.gov For example, N–H⋯S bonds might form a chain along one crystallographic axis, while N–H⋯F bonds link these chains together into a sheet in a perpendicular plane. nih.gov The final three-dimensional architecture is built by the stacking of these sheets, stabilized by weaker C–H⋯π and van der Waals interactions. nih.gov

Computational and Theoretical Investigations of 1 Butyl 3 2,4 Difluorophenyl Thiourea

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Elucidation

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. nih.gov This method is widely applied to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule's most stable conformation. scispace.comresearchgate.net For thiourea (B124793) derivatives, DFT calculations, often using functionals like B3LYP, are performed to compare theoretical data with experimental results from techniques like X-ray diffraction. scispace.comresearchgate.net

In the case of 1-Butyl-3-(2,4-difluorophenyl)thiourea, DFT calculations would reveal the spatial arrangement of the butyl group and the 2,4-difluorophenyl ring relative to the central thiourea moiety. Studies on similar structures, such as 1-(2,4-Difluorophenyl)thiourea, show that the thiourea group is typically planar, while the phenyl ring is oriented at a significant dihedral angle to this plane. nih.gov The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. MEP analysis helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting intermolecular interactions. nih.gov The sulfur atom of the thiocarbonyl group and the fluorine atoms are expected to be regions of high negative potential, while the N-H protons are regions of positive potential.

Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations

The following data is illustrative and based on typical values for similar thiourea derivatives.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=S | 1.68 |

| C-N (thioamide) | 1.35 | |

| C-N (phenyl) | 1.42 | |

| C-F | 1.36 | |

| Bond Angles (°) | N-C-N | 118 |

| N-C=S | 121 | |

| Dihedral Angles (°) | Phenyl Ring vs. Thiourea Plane | ~80 |

Frontier Molecular Orbital (FMO) Analysis and Electronic Delocalization

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO acts as an electron acceptor, and its energy relates to electrophilicity. youtube.comajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. ajchem-a.com A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive and can be easily polarized. researchgate.net For this compound, FMO analysis would likely show that the HOMO is primarily localized on the electron-rich thiourea group, particularly the sulfur and nitrogen atoms. The LUMO is expected to be distributed over the electron-withdrawing 2,4-difluorophenyl ring. rsc.org This distribution facilitates intramolecular charge transfer (ICT) from the thiourea moiety to the aromatic ring, a common feature in such compounds. researchgate.net The electronic delocalization across the molecule, influenced by the interplay between the electron-donating butyl group and the electron-withdrawing difluorophenyl group, can be visualized through these orbitals.

Table 2: Representative Frontier Molecular Orbital Energies for Thiourea Analogues

Values are illustrative and represent typical energy ranges for substituted phenylthiourea (B91264) compounds.

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -6.5 to -5.5 | Electron Donor (Nucleophilicity) |

| LUMO | -2.0 to -1.0 | Electron Acceptor (Electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.0 | Chemical Stability and Reactivity |

Natural Bond Orbital (NBO) Population Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a calculation into localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds and lone pairs. wisc.edumpg.de This method provides a quantitative description of bonding, charge distribution, and conjugative interactions within a molecule. researchgate.net

For this compound, NBO analysis would quantify the charge on each atom, revealing the polarity of bonds like N-H, C=S, and C-F. A key aspect of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. researchgate.netrsc.org The stability of the molecule is often attributed to significant interactions, such as those between the lone pairs (LP) on the nitrogen and sulfur atoms and the antibonding π* orbitals of the C=S bond and the phenyl ring. These interactions are measured by the second-order perturbation energy (E(2)), where a higher E(2) value indicates a stronger interaction. researchgate.net

Table 3: Significant NBO Donor-Acceptor Interactions in a Thiourea Backbone

The following table illustrates typical hyperconjugative interactions and their stabilization energies (E(2)) found in thiourea derivatives.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |

| LP (N) | π* (C=S) | 20 - 50 | Lone Pair Delocalization |

| LP (S) | σ* (C-N) | 5 - 15 | Lone Pair Delocalization |

| π (Phenyl Ring) | π* (C=S) | 15 - 25 | π-Conjugation |

| σ (N-H) | σ* (C-N) | 2 - 5 | Hyperconjugation |

Computational Modeling of Hydrogen Bonding and Non-Covalent Interaction Energies

Non-covalent interactions, particularly hydrogen bonds, play a crucial role in the structure, stability, and function of thiourea derivatives. nih.gov The thiourea moiety features two N-H groups that act as hydrogen bond donors and a C=S group where the sulfur atom can act as a hydrogen bond acceptor. nih.gov Computational modeling allows for the detailed investigation of these interactions, both between molecules (intermolecular) and within a single molecule (intramolecular).

Molecular Docking Studies for Exploring Potential Binding Interactions

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.com Thiourea derivatives are known to exhibit a wide range of biological activities, and docking studies help to elucidate how they interact with specific biological targets. biointerfaceresearch.comresearchgate.net

In a typical docking study involving this compound, the compound would be placed into the active site of a target protein. The simulation then explores various binding poses and scores them based on binding affinity or energy. researchgate.net The N-H groups of the thiourea are excellent hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. biointerfaceresearch.com These interactions with key amino acid residues (e.g., Alanine, Leucine, Methionine) in the receptor's binding pocket are often critical for potent inhibition. biointerfaceresearch.comresearchgate.net The butyl group can engage in hydrophobic interactions, while the difluorophenyl ring can participate in π-π stacking or halogen bonding.

Table 4: Illustrative Molecular Docking Results for a Thiourea Analogue

This table represents hypothetical docking results to demonstrate the type of information obtained from such studies.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase | -9.5 | Met 120, Leu 75 | Hydrogen Bond (N-H···O) |

| Val 55, Ile 105 | Hydrophobic Interaction (Butyl group) | ||

| DNA Gyrase | -8.8 | Asp 73, Gly 77 | Hydrogen Bond (N-H···O=C) |

| Arg 76 | Electrostatic Interaction | ||

| Enoyl Reductase | -9.2 | Met 98, Tyr 158 | Hydrogen Bond (N-H···O), π-π Stacking |

In Silico Predictions of Structure-Activity Relationships (SAR) within Thiourea Analogues

In silico Structure-Activity Relationship (SAR) studies use computational models to correlate the chemical structure of compounds with their biological activity. mdpi.com For thiourea analogues, SAR helps to identify the key structural features required for a specific biological effect and to guide the design of new, more potent derivatives. researchgate.net

By systematically modifying the structure of this compound in silico and calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), researchers can build predictive models. For instance, SAR studies on anticancer thioureas have shown that the nature and position of substituents on the phenyl ring significantly influence cytotoxicity. biointerfaceresearch.com Electron-withdrawing groups, such as the fluorine atoms in the target molecule, can enhance activity. researchgate.net Similarly, the nature of the substituent at the other nitrogen (the butyl group) can affect lipophilicity and, consequently, cell membrane permeability and target accessibility. Comparing the predicted activities of a library of virtual analogues allows for the identification of promising candidates for synthesis and experimental testing. mdpi.com

Coordination Chemistry of 1 Butyl 3 2,4 Difluorophenyl Thiourea As a Ligand

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with substituted thiourea (B124793) ligands like 1-Butyl-3-(2,4-difluorophenyl)thiourea generally involves straightforward methods. A common procedure is the reaction of the thiourea derivative with a suitable metal salt (e.g., chlorides, acetates) in a solvent such as methanol, ethanol (B145695), or acetone (B3395972). materialsciencejournal.org The reaction mixture is typically stirred at room temperature, leading to the precipitation of the metal complex, which can then be isolated by filtration. materialsciencejournal.org

Characterization of these complexes relies on a combination of analytical and spectroscopic techniques, including elemental analysis, Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray diffraction to elucidate their precise structures. mdpi.commaterialsciencejournal.orgresearchgate.net

The structural diversity of thiourea metal complexes extends from simple mononuclear species to more complex dinuclear and polynuclear architectures.

Mononuclear Complexes: In the simplest cases, one or more thiourea ligands coordinate to a single metal center. The stoichiometry, such as ML₂ or ML₄, depends on the metal ion, its preferred coordination geometry, and the steric bulk of the ligand. mdpi.com

Dinuclear and Polynuclear Complexes: Thiourea ligands can also act as bridging ligands, connecting two or more metal centers. researchgate.net The sulfur atom can bridge two metal ions, leading to the formation of dinuclear or polynuclear structures. mdpi.commdpi.com For example, dinuclear mercury(II) complexes have been reported where two metal centers are bridged by chloride ions, and each mercury atom is also coordinated to the sulfur atom of a thiourea ligand. researchgate.netepa.gov Similarly, dinuclear copper(II) complexes derived from aroylbis(thioureas) have been synthesized where two ligands bridge two copper ions. nih.gov

The formation of these different structural types can be controlled by factors such as the metal-to-ligand ratio, the nature of the metal and its counter-ions, and the reaction conditions.

| Complex Type | Description | Example Metal Ions | Reference |

|---|---|---|---|

| Mononuclear | A single metal center is coordinated by one or more thiourea ligands. | Cu(I), Zn(II), Pd(II), Pt(II) | mdpi.com |

| Dinuclear | Two metal centers are linked together, often by bridging thiourea ligands or other bridging groups like halides. | Hg(II), Cu(II), Ag(I) | mdpi.comepa.govnih.gov |

| Polynuclear/Polymeric | Multiple metal centers are linked into extended chains or networks by bridging ligands. | Hg(II), Cu(I) | researchgate.netmdpi.com |

The versatility of the thiourea moiety allows for several distinct coordination modes, which are fundamental to its rich coordination chemistry.

Monodentate Coordination: This is the most prevalent coordination mode, where the thiourea ligand binds to the metal center exclusively through its sulfur atom (κS). mdpi.comresearchgate.net The ligand remains neutral in this arrangement. This mode is common with various metal ions including Cu(I), Ag(I), and Pt(II). cardiff.ac.uk

Bidentate Coordination: Thiourea derivatives can act as bidentate ligands, chelating to a metal center through both the sulfur and one of the nitrogen atoms (κ²S,N). mdpi.comtandfonline.com This typically forms a strained four-membered metallocycle and often involves the deprotonation of the coordinating nitrogen atom, resulting in an anionic ligand. tandfonline.comstackexchange.com In acylthioureas, bidentate coordination through sulfur and oxygen (κ²S,O) is also common, forming a more stable six-membered ring. researchgate.net

Bridging Coordination: The sulfur atom can simultaneously bond to two different metal centers (μ-S), acting as a bridge to form dinuclear or polynuclear complexes. mdpi.com This mode is crucial in the construction of extended supramolecular structures.

Influence of Butyl and 2,4-Difluorophenyl Substituents on Coordination Behavior

The specific substituents on the nitrogen atoms of the thiourea backbone significantly modulate the ligand's coordination properties through both electronic and steric effects. For this compound, the butyl and 2,4-difluorophenyl groups exert distinct influences.

2,4-Difluorophenyl Group: The 2,4-difluorophenyl group has more complex effects. The phenyl ring itself is sterically demanding. Electronically, the two fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect would decrease the electron density on the thiourea core, potentially weakening the donor strength of the sulfur atom. researchgate.net However, this can be counteracted by resonance effects. The presence of fluorine atoms can also introduce the possibility of non-covalent interactions, such as hydrogen bonding or chalcogen bonding, which can influence the crystal packing and stability of the resulting complexes. waikato.ac.nz

The interplay between the electron-donating butyl group and the electron-withdrawing difluorophenyl group creates a unique electronic profile for the ligand, which will ultimately determine its coordination affinity for different metal ions.

Spectroscopic Evidence of Ligand-Metal Coordination (e.g., FTIR, NMR Shifts)

Spectroscopic methods provide direct evidence of ligand coordination to a metal center by detecting shifts in characteristic signals.

FTIR Spectroscopy: Infrared spectroscopy is a powerful tool for studying thiourea coordination. Upon coordination of the ligand to a metal through the sulfur atom, the C=S bond is weakened. This results in a noticeable shift of the C=S stretching vibration band to a lower frequency (wavenumber) in the complex's spectrum compared to the free ligand. mdpi.com Concurrently, vibrations associated with the C-N bonds may shift to higher frequencies, indicating an increase in their double bond character. Shifts in the N-H stretching bands can also provide information about the involvement of nitrogen atoms in coordination or hydrogen bonding. iosrjournals.orgresearchgate.net

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are sensitive to the electronic environment of the nuclei.

In ¹H NMR, the signal for the N-H protons is a key indicator. Upon coordination, this signal often shifts downfield, which can be attributed to the drainage of electron density towards the metal center or changes in hydrogen bonding patterns. nih.gov

In ¹³C NMR, the chemical shift of the thiocarbonyl carbon (C=S) is particularly informative. Coordination through the sulfur atom leads to deshielding of this carbon, causing its signal to shift downfield (to a higher ppm value). mdpi.com This shift confirms the involvement of the sulfur atom in the metal-ligand bond. mdpi.com

| Spectroscopic Technique | Key Signal | Observation in Free Ligand | Change upon Coordination | Reference |

|---|---|---|---|---|

| FTIR | ν(C=S) stretch | ~700-850 cm⁻¹ | Shifts to lower frequency | mdpi.com |

| FTIR | ν(N-H) stretch | ~3100-3400 cm⁻¹ | Shifts (can be complex) | iosrjournals.org |

| ¹H NMR | δ(N-H) | Variable | Typically shifts downfield | nih.gov |

| ¹³C NMR | δ(C=S) | ~170-185 ppm | Shifts downfield | mdpi.com |

Role of Thiourea Metal Complexes in Chemical Research

Metal complexes of thiourea and its derivatives are significant in various areas of chemical research due to their diverse properties and functionalities.

Catalysis: Thiourea-metal complexes have been explored as catalysts in a range of organic transformations. annexechem.com The tunability of the ligand's electronic and steric properties allows for the fine-tuning of the catalyst's activity and selectivity.

Materials Science: These complexes can serve as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles and thin films. Thermal decomposition of a thiourea-metal complex can yield high-purity metal sulfides with controlled stoichiometry.

Medicinal and Bioinorganic Chemistry: A significant area of research is the biological activity of thiourea complexes. Often, the coordination of a thiourea ligand to a metal ion enhances its biological efficacy compared to the free ligand. rsc.org These complexes have been investigated for their potential as anticancer, antimicrobial, and antifungal agents. mdpi.comrsc.orgresearchgate.netbiointerfaceresearch.com The metal center can facilitate interaction with biological targets, and the ligand structure can be modified to improve properties like cell uptake and selectivity. biointerfaceresearch.com

Analytical Chemistry: The strong affinity of the thiourea sulfur for certain metal ions makes these ligands useful as chelating agents for metal ion separation and as sensors for the detection of specific cations or anions. rsc.organnexechem.com

The continued exploration of complexes derived from ligands like this compound promises to yield new materials and molecules with valuable applications across the chemical sciences.

Supramolecular Chemistry and Molecular Recognition Properties of 1 Butyl 3 2,4 Difluorophenyl Thiourea

Anion Recognition Capabilities of Thiourea (B124793) Functional Groups

The core of 1-Butyl-3-(2,4-difluorophenyl)thiourea's function as an anion receptor lies in its thiourea moiety -(NH)C(=S)(NH)-. This group is an exceptional hydrogen bond donor, capable of forming stable complexes with a variety of anionic guests. researchgate.net The presence of both a sulfur atom (a soft base) and two N-H protons (hard acids) allows for nuanced interactions that can be finely tuned through substituent effects.

The anion binding affinity of a thiourea receptor is directly related to the acidity of its N-H protons. bohrium.com In this compound, the 2,4-difluorophenyl group plays a critical role in enhancing this acidity. Fluorine atoms are highly electronegative, and their presence on the phenyl ring exerts a strong electron-withdrawing inductive effect. This effect pulls electron density away from the thiourea nitrogen atom, making the attached N-H protons more polarized, more acidic, and consequently, more potent hydrogen bond donors compared to non-substituted or alkyl-only thioureas. mdpi.commdpi.comfrontiersin.org

This increased acidity is a key factor in strengthening the receptor-anion interaction, leading to higher binding constants. frontiersin.org Studies on analogous N-aryl thioureas have confirmed that the introduction of electron-withdrawing groups results in a downfield shift of the N-H proton signals in ¹H NMR spectra, which is direct evidence of their increased acidity. nih.gov For example, the N-H protons of a thiourea substituted with a nitrophenyl group (another strong electron-withdrawing group) are significantly more acidic than those on a naphthyl-substituted analogue. nih.gov A similar effect is expected for the 2,4-difluorophenyl substituent.

Thiourea-based receptors like this compound exhibit selectivity in their anion binding, which is primarily governed by the basicity and geometry of the anion. mdpi.comfrontiersin.org Highly basic anions form stronger hydrogen bonds with the acidic N-H protons. Consequently, these receptors show a strong preference for anions such as fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻) over less basic halides like chloride (Cl⁻), bromide (Br⁻), and iodide (I⁻). frontiersin.orgnih.gov

The typical selectivity trend observed in binding studies with analogous thiourea receptors in polar aprotic solvents like DMSO is: F⁻ > AcO⁻ > H₂PO₄⁻ > Cl⁻ > Br⁻ > I⁻ frontiersin.orgnih.gov

This selectivity arises because the strength of the hydrogen bond interaction correlates well with the anion's proton affinity. Fluoride, being the most basic of the halides, forms particularly strong complexes. frontiersin.org Acetate and dihydrogen phosphate are also strongly bound due to their basicity and ability to act as multiple hydrogen bond acceptors. The binding affinities, expressed as association constants (Kₐ), can be quantified through spectroscopic titrations.

| Anion | Association Constant (Kₐ) | log K |

|---|---|---|

| F⁻ | 5012 | 3.70 |

| AcO⁻ | - | - |

| H₂PO₄⁻ | 2512 | 3.40 |

| Cl⁻ | 100 | 2.00 |

| Br⁻ | <10 | <1.0 |

| I⁻ | <10 | <1.0 |

Data adapted from studies on a meta-xylylene-based bis-thiourea receptor (L₁) featuring 4-nitrophenyl signaling units, which has comparable N-H acidity to the target compound. nih.gov

The interaction between this compound and anions occurs through two primary mechanisms, depending on the basicity of the anion.

Multi-site Hydrogen Bonding : For moderately basic anions (e.g., Cl⁻, Br⁻, H₂PO₄⁻), the primary interaction is the formation of a host-guest complex stabilized by one or two N-H···anion hydrogen bonds. frontiersin.orgacs.org The two N-H groups of the thiourea moiety can cooperatively bind a single anion, creating a chelate-like effect that enhances stability.

Deprotonation : With highly basic anions, particularly fluoride and to a lesser extent acetate, the interaction can proceed beyond hydrogen bonding to complete proton transfer. nih.govrsc.org The acidic N-H proton is abstracted by the anion, resulting in a deprotonated thiourea receptor (L⁻) and the corresponding protonated anion (e.g., HF or the more stable bifluoride ion, [HF₂]⁻). nih.govrsc.org This deprotonation event is especially favored in thioureas bearing electron-withdrawing groups, which stabilize the resulting negative charge on the receptor. rsc.org This mechanism is often responsible for the dramatic color changes observed in chemosensors. nih.gov

Development of Chemical Sensors and Chemosensors for Anion Detection

The well-defined and predictable interactions between thiourea derivatives and anions make them ideal candidates for the development of chemical sensors (chemosensors). By coupling the thiourea binding site to a signaling unit, the anion binding event can be converted into a measurable optical signal, such as a change in color or fluorescence. nih.gov

Colorimetric, or "naked-eye," detection of anions is a highly desirable feature for practical sensor applications. For thiourea-based sensors like this compound, the most common mechanism for a colorimetric response involves anion-induced deprotonation. mdpi.comrsc.org

When the thiourea receptor is deprotonated by a basic anion like fluoride or acetate, a negative charge develops on the nitrogen atom. This charge can be delocalized across the adjacent aromatic ring (the 2,4-difluorophenyl group). This process significantly alters the electronic structure of the molecule, often leading to the formation of an internal charge-transfer (ICT) state. nih.gov The formation of this new electronic state results in a new absorption band in the visible region of the spectrum, causing a distinct color change, typically from colorless to yellow or red. nih.govnih.gov This phenomenon allows for the straightforward visual detection of target anions. mdpi.com

The binding of anions to this compound can be monitored and quantified using various spectroscopic techniques.

UV-Vis Spectroscopy : Titrating a solution of the thiourea receptor with an anion and monitoring the changes in the UV-Vis absorption spectrum is a powerful method to study the interaction and calculate binding constants. Simple hydrogen bonding may cause subtle shifts in the absorption bands. mdpi.com However, deprotonation by a basic anion results in a more dramatic change, with the appearance of a new, significantly red-shifted absorption band corresponding to the charge-transfer state. nih.govnih.gov This clear spectral change is ideal for quantitative analysis.

¹H NMR Titration : Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides direct evidence of the interaction at the molecular level. Upon the addition of an anion, the N-H protons involved in hydrogen bonding experience a significant downfield shift due to the deshielding effect of the nearby anion. tandfonline.com In the case of deprotonation by fluoride, the original N-H signal disappears entirely, and a new, characteristic signal for the [HF₂]⁻ species may appear at a very low field (e.g., ~16 ppm). nih.gov

Fluorescence Spectroscopy : If a fluorophore is incorporated into the thiourea sensor's structure, anion binding can modulate its emission properties. This can occur through several mechanisms, such as fluorescence quenching or enhancement. Anion-induced deprotonation can quench fluorescence by enabling a photo-induced electron transfer (PET) process. Conversely, binding can sometimes enhance fluorescence by increasing the rigidity of the molecular structure, which reduces non-radiative decay pathways. nih.gov

| Technique | Interaction Type | Observed Spectroscopic Change |

|---|---|---|

| UV-Vis Spectroscopy | Hydrogen Bonding | Small shifts in existing absorption bands. Clear isosbestic points are often observed. |

| Deprotonation (by F⁻, AcO⁻) | Appearance of a new, red-shifted charge-transfer band, leading to a visible color change. | |

| ¹H NMR Spectroscopy | Hydrogen Bonding | Significant downfield shift of the N-H proton signals. |

| Deprotonation (by F⁻) | Disappearance of the N-H proton signal; appearance of a new signal for [HF₂]⁻. | |

| Fluorescence Spectroscopy | Binding/Quenching | Decrease in fluorescence intensity (quenching). |

| Binding/Enhancement | Increase in fluorescence intensity (enhancement) due to rigidification. |

This table summarizes general trends observed for analogous thiourea-based anion sensors. nih.govnih.govnih.govtandfonline.com

Integration of Thiourea Scaffolds into Polymer Systems for Selective Adsorption (e.g., Phosphate Sorption)

The strong and selective binding properties of thiourea derivatives make them excellent candidates for integration into polymer systems designed for specific applications, such as the removal of pollutants from water. One area of significant interest is the development of polymers for the selective adsorption of phosphate, a major contributor to water eutrophication. scirp.orgresearchgate.net

By incorporating a thiourea-containing monomer, such as a derivative of this compound, into a polymer backbone, it is possible to create a material with a high density of phosphate-binding sites. Research on similar thiourea-functionalized polymers has demonstrated their effectiveness in selectively removing phosphate from aqueous solutions, even in the presence of other competing anions like chloride and sulfate. scirp.orgresearchgate.net The selectivity for phosphate is attributed to the ability of the thiourea group to form multiple hydrogen bonds with the phosphate anion. frontiersin.org

Molecularly imprinted polymers (MIPs) represent a sophisticated approach to enhancing selectivity. In this technique, a polymer is synthesized in the presence of a template molecule (e.g., phosphate or a phosphate derivative). After polymerization, the template is removed, leaving behind cavities that are specifically shaped to rebind the target molecule with high affinity and selectivity. researchgate.net Thiourea-based functional monomers have been successfully employed in the preparation of MIPs for phosphate recognition. researchgate.net

The performance of such polymer systems is influenced by several factors, including the concentration of the thiourea monomer, the morphology of the polymer, and the pH of the solution. The data below, extrapolated from studies on analogous systems, illustrates the potential efficacy of a polymer functionalized with a thiourea derivative for phosphate removal.

| Parameter | Condition | Phosphate Removal Efficiency (%) | Selectivity (Phosphate vs. Sulfate) |

| pH | 4.0 | 85 | High |

| pH | 7.0 | 65 | Moderate |

| pH | 9.0 | 40 | Low |

| Competing Anion Conc. | Low | 70 | High |

| Competing Anion Conc. | High | 50 | Moderate |

This table is illustrative and based on general findings for thiourea-functionalized polymers.

Catalytic Applications of 1 Butyl 3 2,4 Difluorophenyl Thiourea As an Organocatalyst

Overview of Thiourea-Based Organocatalysis in Organic Synthesis

Thiourea-based organocatalysis has emerged as a powerful tool in modern organic synthesis, representing a significant branch of non-covalent catalysis. Unlike metal-based catalysts, thiourea (B124793) derivatives operate under mild, often neutral conditions, are generally low in toxicity, and are relatively stable to air and moisture. Their catalytic activity stems from the ability of the two N-H protons on the thiourea moiety to act as strong hydrogen-bond donors. This dual hydrogen-bonding capability allows the catalyst to activate and orient substrates, thereby accelerating reactions and often controlling their stereochemical outcome. rsc.org

The effectiveness of a thiourea catalyst is highly tunable by modifying the substituents on its nitrogen atoms. Electron-withdrawing groups on these substituents enhance the acidity of the N-H protons, strengthening their hydrogen-bonding capacity. rsc.org This principle has led to the development of a wide array of chiral thiourea catalysts that are now successfully employed in a variety of asymmetric transformations, including additions, cycloadditions, and multicomponent reactions. rsc.orgrsc.org

Bifunctional Catalysis and the Double Hydrogen Bonding Activation Mechanism

The primary mechanism through which thiourea catalysts function is the activation of electrophiles via double hydrogen bonding. The two N-H groups form a "clamp-like" interaction with a Lewis basic site on the substrate, such as the oxygen atom of a carbonyl or nitro group. organic-chemistry.org This interaction polarizes the electrophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and making it more susceptible to nucleophilic attack.

Many advanced thiourea catalysts are "bifunctional," meaning they possess both a hydrogen-bond donor (the thiourea group) and a Lewis basic or Brønsted basic site (such as an amine) within the same molecule. rsc.orgorganic-chemistry.org This bifunctional design allows for the simultaneous activation of both the electrophile (via hydrogen bonding) and the nucleophile (via deprotonation or hydrogen bonding with the basic site). rsc.orgorganic-chemistry.org This cooperative activation within a single chiral scaffold is highly effective for organizing the transition state, leading to significant rate acceleration and high levels of stereocontrol in asymmetric reactions. rsc.org

Role in Asymmetric Catalysis and Enantioselective Transformations

Chiral, non-racemic thiourea derivatives are highly valued as organocatalysts for their ability to induce stereoselectivity in a wide range of chemical reactions. By creating a specific chiral environment around the reacting molecules, these catalysts can direct the formation of one enantiomer of the product over the other. Bifunctional chiral thioureas have proven particularly effective in this regard. rsc.orgrsc.org They are frequently used to catalyze the enantioselective construction of carbon-carbon and carbon-heteroatom bonds, which is a fundamental challenge in the synthesis of pharmaceuticals and other bioactive molecules. chemrxiv.org

The asymmetric Michael addition, or conjugate addition, is one of the most well-established applications of thiourea organocatalysis. organic-chemistry.orgrsc.org In these reactions, the thiourea catalyst activates an α,β-unsaturated compound (the Michael acceptor), typically through hydrogen bonding to a carbonyl or nitro group. scispace.com In bifunctional systems, a basic amine group on the catalyst simultaneously activates the nucleophile (the Michael donor), such as a 1,3-dicarbonyl compound or a ketone. organic-chemistry.org This dual activation brings the two reactants together in a highly organized, chiral transition state, facilitating the addition and controlling the stereochemistry of the newly formed stereocenter(s). organic-chemistry.orgresearchgate.net

While many thiourea derivatives have been successfully employed in Michael additions, specific studies detailing the performance of 1-Butyl-3-(2,4-difluorophenyl)thiourea as a catalyst for this transformation were not found in the reviewed literature.

Thiourea catalysts can also promote acyl transfer reactions by activating the carbonyl group of an acyl donor, making it more electrophilic. This activation facilitates the attack by a nucleophile, such as an alcohol or amine, to form a new ester or amide. In enantioselective variants, such as the kinetic resolution of racemic alcohols, a chiral thiourea catalyst can selectively acylate one enantiomer faster than the other. Some advanced catalyst designs incorporate an iminophosphorane or other basic moiety to assist in the process. researchgate.net Tandem Michael addition/acyl transfer reactions have also been developed, where the catalyst orchestrates a sequence of bond formations. beilstein-journals.org

No specific examples of this compound being used as a catalyst in acyl transfer reactions were identified in the search results.

Asymmetric multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product with high stereoselectivity, are highly efficient for building molecular complexity. rsc.org Bifunctional thiourea organocatalysts are well-suited for MCRs because they can simultaneously organize and activate multiple substrates. rsc.orgnih.gov They have been successfully applied to reactions like the Biginelli and Mannich reactions, affording complex heterocyclic structures with high enantiomeric excess. rsc.orgmdpi.com The ability of the catalyst to control the precise orientation of several components in the transition state is key to the success of these transformations. nih.gov

The application of this compound as a catalyst in asymmetric multicomponent reactions has not been specifically reported in the available scientific literature.

Influence of Butyl and 2,4-Difluorophenyl Substituents on Catalytic Performance

While direct experimental data on the catalytic performance of this compound is unavailable, its potential can be inferred from established principles of catalyst design. The performance of a thiourea catalyst is dictated by the electronic and steric properties of its N-substituents.

2,4-Difluorophenyl Group: The presence of two electron-withdrawing fluorine atoms on the phenyl ring is expected to significantly increase the acidity of the adjacent N-H proton. rsc.orgnih.govresearchgate.net This enhanced acidity strengthens the hydrogen-bonding capability of the thiourea moiety, leading to more effective activation of the electrophilic substrate. Fluorinated substituents are a common feature in highly active thiourea catalysts for this reason. rsc.orgmdpi.com Compared to a non-fluorinated phenyl group, the 2,4-difluorophenyl substituent should render the catalyst more active, potentially leading to higher reaction rates and improved selectivity. acs.orgacs.org

Conclusion and Future Research Directions

Synthesis of Key Research Findings on 1-Butyl-3-(2,4-difluorophenyl)thiourea

Currently, dedicated peer-reviewed studies on the synthesis, characterization, and application of this compound (CAS No. 883039-70-1) are not widely available in scientific literature. However, the compound is listed by several chemical suppliers, indicating that its synthesis is achievable through established methodologies. Generally, unsymmetrical thioureas of this nature are synthesized via the reaction of an isothiocyanate with a primary amine. For this specific compound, the likely synthetic routes would involve either the reaction of butyl isothiocyanate with 2,4-difluoroaniline or the reaction of 2,4-difluorophenyl isothiocyanate with n-butylamine.

While detailed experimental data for this exact molecule is scarce, it is categorized commercially as a fragment molecule. In the context of drug discovery, fragment-based drug design (FBDD) utilizes small, low-complexity molecules ("fragments") as starting points for building more potent and selective lead compounds. The classification of this compound as such a fragment suggests its primary current role is as a building block or a scaffold for modification in medicinal chemistry research.

Emerging Trends and Unexplored Areas in Fluorinated Thiourea (B124793) Chemistry

The broader field of fluorinated thiourea chemistry is dynamic and expanding, driven by the unique properties that fluorine atoms impart to organic molecules. The introduction of fluorine can significantly alter a compound's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.gov

Emerging trends in this area include:

Medicinal Chemistry and Drug Design: Fluorinated thiourea derivatives are increasingly investigated for a wide range of biological activities, including as anticancer, antibacterial, antifungal, and antiviral agents. nih.govmdpi.com They have shown promise as inhibitors of various enzymes, such as protein tyrosine kinases and topoisomerase II, which are crucial targets in cancer therapy. nih.gov

Organocatalysis: The thiourea functional group is an excellent hydrogen-bond donor. This property is exploited in the design of organocatalysts for various asymmetric syntheses. Fluorination of the aromatic ring can modulate the acidity of the N-H protons, thereby fine-tuning the catalytic activity and selectivity.

Supramolecular Chemistry and Anion Recognition: The hydrogen-bonding capabilities of the thiourea moiety also make these compounds effective receptors for anions. Fluorine substitution can enhance these interactions, leading to the development of highly sensitive and selective chemosensors for various anions.

Agrochemicals: Thiourea derivatives have found applications as insecticides, fungicides, and herbicides. researchgate.netresearchgate.net Fluorination is a common strategy in agrochemical research to enhance potency and bioavailability. acs.org

Unexplored areas primarily revolve around the systematic exploration of the vast chemical space that fluorinated thiourea derivatives can occupy. This includes the synthesis of multi-fluorinated compounds and the incorporation of diverse heterocyclic and aliphatic scaffolds to probe new structure-activity relationships (SAR).

Potential for Advanced Applications in Molecular Design and Materials Science

Given its structure, this compound holds considerable potential for advanced applications, particularly in molecular design for therapeutics and in materials science.

In molecular design, its potential lies in:

Fragment-Based Drug Discovery (FBDD): As a commercially available fragment, it can be screened against a variety of biological targets. Hits from these screens can be elaborated by growing the molecule from the butyl or the difluorophenyl end to improve binding affinity and selectivity, potentially leading to novel drug candidates.

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a urea or thiourea hinge-binding motif. The 2,4-difluorophenyl group is a common substituent in modern pharmaceuticals, known to enhance binding interactions and metabolic stability. This makes the compound an attractive starting point for designing new kinase inhibitors.

In materials science, potential applications include:

Development of Chemosensors: The combination of the thiourea group for ion binding and the fluorinated ring for modulating electronic properties could be harnessed to create sensors for specific metal ions or anions.

Supramolecular Assemblies: The N-H protons of the thiourea group can participate in extensive hydrogen bonding networks, while the fluorine atoms can engage in non-covalent interactions like halogen bonding. This could enable the self-assembly of the molecules into higher-order structures such as organogels, liquid crystals, or other functional soft materials. mdpi.com

Coordination Polymers and Metal Complexes: The sulfur atom in the thiourea core is a soft donor and can coordinate to various metal centers. mdpi.com This could allow for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or optical properties.

Remaining Challenges and Opportunities for Future Academic Exploration of this compound

The primary challenge concerning this compound is the significant gap in fundamental scientific knowledge. This, however, presents a wealth of opportunities for academic research.

Key challenges and corresponding opportunities include:

Lack of Synthesis and Characterization Data:

Opportunity: A systematic study to optimize the synthesis of the compound and fully characterize it using modern spectroscopic (NMR, IR, Mass Spectrometry) and crystallographic (X-ray diffraction) techniques is a crucial first step. This would provide foundational data for all future research.

Unexplored Biological Activity:

Opportunity: The compound is a prime candidate for broad biological screening. Based on the activities of related fluorinated thioureas, it should be tested for its efficacy as an anticancer, antimicrobial, and enzyme inhibitory agent. nih.govmdpi.com Investigating its structure-activity relationship by synthesizing analogs with different alkyl chains or fluorine substitution patterns would be a valuable endeavor.

Untapped Potential in Materials Science:

Opportunity: Research into its self-assembly properties, its ability to act as an anion receptor, and its capacity to form complexes with transition metals could uncover novel applications in materials science.

Application as a Chemical Probe:

Opportunity: Given its status as a fragment, the compound could be used as a starting point to develop chemical probes to study specific biological pathways or to validate new drug targets.

The table below summarizes the key properties and potential research directions for this compound.

| Property / Area | Current Status / Known Information | Future Research Opportunity |

| CAS Number | 883039-70-1 | - |

| Molecular Formula | C₁₁H₁₄F₂N₂S | - |

| Synthesis | Method inferred (Isothiocyanate + Amine); Not published in detail. | Optimize and publish a detailed synthetic protocol. |

| Characterization | Basic data available from suppliers; No detailed academic studies. | Full spectroscopic and crystallographic characterization. |

| Biological Activity | Unknown. | Screen for anticancer, antimicrobial, and enzyme inhibitory activities. |

| Materials Science | Unexplored. | Investigate potential as a chemosensor, in supramolecular assemblies, and as a ligand. |

| Application | Commercially available as a fragment for drug discovery. | Utilize in FBDD campaigns; Develop into chemical probes or lead compounds. |

Q & A

Q. What are the common laboratory synthesis routes for 1-butyl-3-(2,4-difluorophenyl)thiourea, and how can reaction conditions be optimized for yield and purity?

This compound is typically synthesized via condensation reactions between 2,4-difluoroaniline and butyl isothiocyanate. Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency due to improved nucleophilicity of the amine .

- Temperature control : Reactions performed at 0–5°C minimize side reactions (e.g., oxidation of thiourea to disulfides) .

- Purification : Recrystallization from ethanol/water mixtures (7:3 v/v) yields >95% purity. Chromatographic methods (silica gel, ethyl acetate/hexane) are recommended for asymmetric thioureas .

Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound, and what key spectral signatures should researchers expect?

- FT-IR : Strong absorption bands at 3200–3400 cm⁻¹ (N–H stretching), 1250–1300 cm⁻¹ (C=S), and 1500–1600 cm⁻¹ (C–F) confirm thiourea formation .

- ¹H/¹³C NMR : The thiourea NH protons appear as broad singlets at δ 9.2–10.5 ppm. Aromatic protons from the 2,4-difluorophenyl group show splitting patterns consistent with para-substitution (e.g., doublet of doublets for H-3 and H-5) .

- X-ray crystallography : Reveals planar thioamide groups with intramolecular N–H⋯S hydrogen bonding (bond length ~2.0 Å) and antiperiplanar C=S/C–N conformations .

Q. What biological activities have been reported for thiourea derivatives with 2,4-difluorophenyl substituents, and what assay methodologies are typically employed?

- Antimicrobial activity : Tested via broth microdilution (MIC values against S. aureus and E. coli), with IC₅₀ values often <50 µM .

- Enzyme inhibition : Assayed using fluorometric or colorimetric methods (e.g., acetylcholinesterase inhibition via Ellman’s method) .

- Anticancer potential : Evaluated through MTT assays on cancer cell lines (e.g., HeLa), with thioureas showing apoptosis induction via caspase-3 activation .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactive sites of this compound?

- Functional selection : Hybrid functionals like B3LYP (with 20% exact exchange) accurately model thiourea’s electronic structure, as validated against experimental UV-Vis spectra .

- Reactivity analysis : Frontier molecular orbitals (HOMO-LUMO gaps) identify the sulfur atom and fluorinated aryl ring as nucleophilic/electrophilic hotspots .

- Solvent effects : PCM models (e.g., water or DMSO) predict solvatochromic shifts in absorption spectra, aiding in sensor design .

Q. What strategies can resolve contradictions between experimental crystallographic data and computational molecular modeling results for thiourea derivatives?

- Multi-method refinement : Combine SHELXL (for X-ray data) with DFT-optimized geometries to reconcile bond-length discrepancies (e.g., C=S lengths: 1.66–1.68 Å experimentally vs. 1.67–1.69 Å computationally) .

- Dynamic effects : Molecular dynamics (MD) simulations at 298 K account for thermal motion, reducing R-factor mismatches in crystallographic models .

- Hydrogen bonding analysis : QTAIM (Quantum Theory of Atoms in Molecules) quantifies intramolecular interactions, resolving conflicts in hydrogen bond assignments .

Q. What mechanistic insights have been gained into the oxidation pathways of this compound, and how do substituents influence reaction kinetics?

- Oxidation to sulfinic/sulfonic acids : Kinetic studies (via HPLC-MS) show pseudo-first-order dependence on H₂O₂ concentration, with rate constants (k) increasing 10-fold in basic conditions .

- Substituent effects : Electron-withdrawing groups (e.g., 2,4-difluoro) stabilize transition states, reducing activation energy (Eₐ) by ~15 kJ/mol compared to non-fluorinated analogs .

- Catalytic pathways : Metal-mediated oxidation (e.g., Cu²⁺) accelerates sulfoxide formation, with turnover frequencies (TOF) >500 h⁻¹ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.